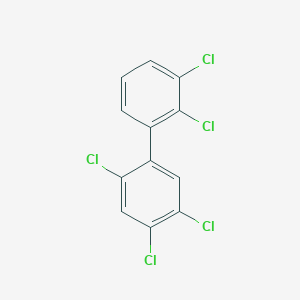

2,2',3,4',5'-Pentachlorobiphenyl

Descripción general

Descripción

2,2’,3,4’,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4’,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,5’-Pentachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time, temperature, and the amount of chlorine gas used .

Análisis De Reacciones Químicas

Environmental Degradation Pathways

PCBs persist in the environment but can degrade via microbial, photolytic, and thermal pathways. Studies on pentachlorobiphenyls indicate:

Key Findings :

-

PCB 87’s stability in anaerobic environments is attributed to its chlorine substitution pattern, which resists microbial attack .

-

Thermal decomposition risks generating toxic byproducts like dioxins if incineration is incomplete .

Analytical Characterization

PCB 87 is identified and quantified using gas chromatography (GC) and mass spectrometry (MS). Key parameters include:

| Method | Column Type | Retention Index (RI) | Detection Limit | Source |

|---|---|---|---|---|

| GC-ECD | DB-5MS (30 m × 0.25 mm) | 2185 | 0.1 µg/mL | |

| GC-MS/MS | HP-5MS (60 m × 0.25 mm) | 2190 | 0.05 µg/mL |

Key Findings :

-

PCB 87 co-elutes with other pentachlorobiphenyls on non-polar columns, requiring high-resolution MS for unambiguous identification .

-

Isotope dilution methods using -labeled analogs improve quantification accuracy .

Toxicological Implications

While toxicity data specific to PCB 87 are sparse, studies on structurally related PCBs highlight:

Aplicaciones Científicas De Investigación

Environmental Monitoring

PCB 97 is utilized in environmental studies to assess contamination levels in various ecosystems. Its stability and resistance to degradation make it a reliable marker for historical pollution assessments. Researchers often employ PCB congeners like PCB 97 to trace the distribution and accumulation of PCBs in soil, water, and biota.

Case Study: Monitoring PCB Levels

A significant study conducted in the Great Lakes region analyzed sediment samples for PCB contamination. PCB 97 was detected alongside other congeners, providing insights into historical industrial discharges. The findings highlighted the effectiveness of using specific PCB congeners as indicators of environmental health and contamination sources.

Biological Interactions

PCB 97 interacts with various biological systems, particularly through its effects on hormonal pathways. It has been shown to bind with the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression related to xenobiotic metabolism.

Toxicological Implications

Research indicates that PCB 97 may disrupt endocrine functions by mimicking thyroid hormones or interfering with their signaling pathways. For instance, studies have demonstrated that exposure to PCB 97 can lead to thyroid dysfunction in animal models, impacting growth and development.

| Biological Effect | Mechanism | Reference |

|---|---|---|

| Thyroid Dysfunction | Disruption of thyroid hormone signaling | |

| Gene Expression Alteration | Activation of AhR |

Health Risk Assessments

The potential health risks associated with PCB 97 exposure have been a focal point in epidemiological studies. Research has linked PCB exposure to various health outcomes, including cancer and reproductive issues.

Epidemiological Findings

A study examining the adipose tissue concentrations of PCBs among women with breast cancer found significant associations between certain PCB congeners and increased cancer risk. Although PCB 97 was not directly implicated, its structural similarities with other harmful congeners warrant further investigation.

Analytical Techniques

The traceability provided by deuterium labeling enhances analytical capabilities when studying PCB 97 in complex matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to quantify PCB levels and assess their distribution in environmental samples.

Comparison Table of Analytical Techniques

| Technique | Advantages | Limitations |

|---|---|---|

| Gas Chromatography | High sensitivity and specificity | Requires sample preparation |

| Liquid Chromatography | Suitable for polar compounds | Longer analysis time |

| Mass Spectrometry | Provides structural information | High equipment cost |

Mecanismo De Acción

2,2’,3,4’,5’-Pentachlorobiphenyl exerts its effects through several molecular mechanisms. One of the primary pathways involves the disruption of thyroid hormone homeostasis. The compound can interfere with the expression of thyroid hormone transporters and enzymes involved in thyroid hormone metabolism. For example, it has been shown to inhibit the sodium/iodide symporter (NIS) and alter the activity of protein kinase B (Akt) and Forkhead box protein O3a (FoxO3a), leading to thyroid dysfunction .

Comparación Con Compuestos Similares

2,2’,3,4’,5’-Pentachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

2,3,4,4’,5-Pentachlorobiphenyl: Another pentachlorinated biphenyl with similar toxicological properties.

2,2’,4,5,5’-Pentachlorobiphenyl: Differing in the position of chlorine atoms, this compound also exhibits similar environmental persistence and toxicity.

2,2’,3,5’,6-Pentachlorobiphenyl: Known for its developmental neurotoxicity, particularly in developing brains.

The uniqueness of 2,2’,3,4’,5’-Pentachlorobiphenyl lies in its specific pattern of chlorine substitution, which influences its chemical reactivity, environmental behavior, and biological effects.

Actividad Biológica

2,2',3,4',5'-Pentachlorobiphenyl (PCB 118) is a member of the polychlorinated biphenyl (PCB) family, characterized by the presence of five chlorine atoms attached to a biphenyl structure. This compound has garnered significant attention due to its environmental persistence and potential health impacts. Understanding its biological activity is crucial for assessing risks associated with exposure.

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

- Structure : The chlorination pattern contributes to its unique chemical properties and biological interactions.

Biological Mechanisms

This compound exhibits biological activity primarily through its interaction with the aryl hydrocarbon receptor (AhR). This interaction leads to the activation of genes involved in xenobiotic metabolism, which can have various downstream effects on cellular function:

- Xenobiotic Metabolism : PCB 118 can induce cytochrome P450 enzymes, particularly CYP1A1 and CYP2B1, which are involved in the metabolism of various compounds. This induction can lead to increased detoxification but may also result in the formation of reactive metabolites that are harmful to cells .

- Toxicity and Health Risks : Chronic exposure to PCB 118 has been associated with hepatotoxicity, reproductive toxicity, and endocrine disruption. Studies have shown that it can inhibit reproduction in animal models and affect liver enzyme activities .

Hepatotoxicity in Animal Models

Research has demonstrated that PCB 118 induces significant hepatotoxic effects in rats. In one study, rats treated with PCB 118 showed increased liver weight and altered enzyme activities indicative of liver damage. The study highlighted the compound's ability to disrupt normal hepatic function through enzyme induction and oxidative stress .

Endocrine Disruption

PCB 118 has been implicated in endocrine disruption. It can mimic or interfere with hormone signaling pathways, leading to reproductive and developmental issues. For instance, exposure during critical developmental windows has been linked to altered sexual differentiation in animal models .

Comparative Biological Activity of PCBs

A comparative analysis of various PCB congeners reveals differences in biological activity based on their chlorination patterns. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound (PCB 118) | C12H5Cl5 | Induces CYP enzymes; hepatotoxic |

| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | C12H6Cl4 | Similar metabolic activation; higher toxicity |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | C12H6Cl4 | Strong AhR agonist; significant toxicity |

Environmental Persistence and Bioaccumulation

PCB 118 is classified as a persistent organic pollutant (POP), meaning it resists degradation in the environment. This persistence leads to bioaccumulation in aquatic and terrestrial food webs, raising concerns about long-term ecological impacts and human health risks through dietary exposure .

Propiedades

IUPAC Name |

1,2,4-trichloro-5-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-2-6(12(8)17)7-4-10(15)11(16)5-9(7)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUSORDQZVOEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073510 | |

| Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-51-1 | |

| Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4',5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JR5ZDQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.